molecular formula C20H20ClN7O B2834879 N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021249-57-9

N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2834879
M. Wt: 409.88
InChI Key: ALKFLLLAPPPLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN7O and its molecular weight is 409.88. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One study discusses the molecular interaction of a cannabinoid receptor antagonist, highlighting the use of molecular orbital methods for conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This research is indicative of the potential applications of similar compounds in understanding receptor-ligand interactions and drug design, particularly in targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Biological Activity

Another area of application is in the synthesis and evaluation of novel compounds for their biological activities. For instance, novel arylazothiazole disperse dyes containing selenium were synthesized and their color characteristics, fastness properties, antioxidant, antitumor, and antimicrobial activities against various pathogens were investigated. This study showcases the diverse potential of such compounds in materials science and biomedical research (Khalifa et al., 2015).

Antimicrobial and Antitubercular Activities

Research on piperazine and triazolo-pyrazine derivatives synthesized in a single-step reaction demonstrated antimicrobial activity against bacterial and fungal strains. This highlights the potential of similar compounds in developing new antimicrobials (Patil et al., 2021). Additionally, derivatives designed around the pyrazine nucleus have shown significant anti-tubercular activity, suggesting applications in tuberculosis therapy (Srinivasarao et al., 2020).

Antipsychotic Agents Development

Heterocyclic analogs of certain compounds were prepared and evaluated as potential antipsychotic agents. This research provides a foundation for the use of similar chemical structures in developing new therapeutic agents targeting psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN7O/c21-15-5-1-2-6-16(15)23-20(29)28-13-11-27(12-14-28)19-9-8-18(25-26-19)24-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,23,29)(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKFLLLAPPPLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

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